

L-Threonine in Amyotrophic Lateral Sclerosis: A Comparative Analysis of Efficacy

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An in-depth examination of the clinical evidence for **L-Threonine** in the treatment of Amyotrophic Lateral Sclerosis (ALS) reveals a lack of significant therapeutic benefit when compared to a placebo and established treatments. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating available experimental data, detailed methodologies, and relevant biological pathways.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The therapeutic landscape for ALS remains challenging, with a critical need for effective treatments. **L-Threonine**, an essential amino acid and a precursor to the inhibitory neurotransmitter glycine, was investigated as a potential therapeutic agent for ALS. The rationale was based on the hypothesis that enhancing inhibitory neurotransmission could counteract the excitotoxicity implicated in ALS pathogenesis. However, clinical trials have not substantiated this hypothesis.

This guide synthesizes the findings from key clinical studies on **L-Threonine** and contrasts its performance with approved and investigational drugs for ALS, including Riluzole, Edaravone, Tofersen, Masitinib, and AMX0035.

Comparative Efficacy of L-Threonine and Other ALS Therapies

Clinical studies on **L-Threonine** for ALS have consistently failed to demonstrate a statistically significant slowing of disease progression. In contrast, several other therapeutic agents have shown modest but statistically significant effects on various clinical endpoints. The following tables summarize the quantitative data from key clinical trials.

Treatment	Study	Primary Endpoint	Result	Secondary Endpoints	Key Findings
L-Threonine	Tandan et al., 1996[1]	Change in clinical muscle strength, maximum isometric muscle torque, FVC, activities of daily living, and timed tasks	No significant difference compared to placebo.	Decline in Forced Vital Capacity (FVC) was approximately 2.5 times greater in the L-Threonine group compared to placebo (p = 0.03). Mean weight loss was 3.2 kg in the L-Threonine group versus 1.1 kg in the placebo group (p = 0.04).	Failed to show a beneficial effect on the disease course. Potential for adverse effects on pulmonary function and weight.
L-Threonine	Blin et al., 1992[2]	Decline in functional status	No statistically different outcome compared to the placebo group.	Not specified in abstract.	No evidence of efficacy in slowing functional decline.
L-Threonine	Testa et al., 1992[3]	Decline in clinical assessment score	No statistical differences observed between the L-Threonine group and	L-Threonine-treated patients complained less frequently of	No overall benefit on clinical assessment scores.

			control subjects.	respiratory failure.	
Riluzole	Lacomblez et al., 1996[4][5]	Survival	Statistically significant increase in survival.	-	The first drug to show a survival benefit in ALS.
Riluzole	Real-world data[6][7]	Median Survival Benefit	6 to 19 months longer than untreated patients.[6][7]	-	Confirms survival benefit in a broader patient population.
Edaravone	Study MCI186-19[8][9][10]	Change in ALSFRS-R score at 24 weeks	-5.01 ± 0.64 in the edaravone group vs -7.50 ± 0.66 in the placebo group (a difference of 2.49 points, p=0.0013).[8][9]	Slower decline in Forced Vital Capacity (FVC).[9]	Slowed the decline of physical function in a specific subset of ALS patients.
Tofersen (for SOD1-ALS)	VALOR and OLE studies[11][12][13][14]	Change in ALSFRS-R score at 28 weeks (VALOR)	Did not meet the primary endpoint in the initial 6-month study.	Slower decline in clinical function, respiratory function, muscle strength, and quality of life with earlier	Shows clinically meaningful benefit with earlier and longer-term treatment in patients with SOD1 mutations.

initiation over
12 months.
[11]
Reduction in
SOD1 protein
and
neurofilament
levels.[11][12]

Masitinib	AB10015 Phase 2/3 Trial[15][16] [17][18][19]	Change in ALSFRS-R score at 48 weeks	27% slowing in the rate of functional decline in "Normal Progressors" at the 4.5 mg/kg/day dose (p=0.016). [16][18]	Significant improvement in quality-of- life (ALSAQ40) and respiratory function (FVC).[18] A survival benefit of 25 months was observed in a subgroup.[17]	Demonstrate s a potential benefit in a subpopulatio n of ALS patients.
				[19]	
AMX0035 (RELYVRIO/ ALBRIOZA)	CENTAUR Phase 2 Trial[20][21] [22]	Rate of decline in ALSFRS-R score over 24 weeks	-1.24 points per month for the treatment group vs -1.66 points per month for the placebo group.[22]	44% lower risk of death in a long-term survival analysis.[20]	Showed a benefit in slowing functional decline and improving survival. However, the confirmatory Phase 3 PHOENIX trial did not meet its primary or

secondary
endpoints.

[\[23\]](#)[\[24\]](#)

Experimental Protocols

A critical aspect of evaluating clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for the key **L-Threonine** studies.

Tandan et al., 1996: A Controlled Trial of Amino Acid Therapy in ALS[1]

- Study Design: A two-center, double-blind, placebo-controlled trial.
- Participants: 95 patients with ALS were randomized to receive branched-chain amino acids (BCAA), **L-Threonine**, or a placebo. 32 patients were in the **L-Threonine** group.
- Intervention: Oral **L-Threonine** (4 g daily) with pyridoxal phosphate (160 mg daily) for six months.
- Outcome Measures: Disease progression was assessed every two months by recording clinical muscle strength, maximum isometric muscle torque in selected muscles, forced vital capacity (FVC), activities of daily living (ADL) pertaining to the upper and lower limbs, and timed tasks.

Blin et al., 1992: A Double-Blind Placebo-Controlled Trial of L-Threonine in ALS[2]

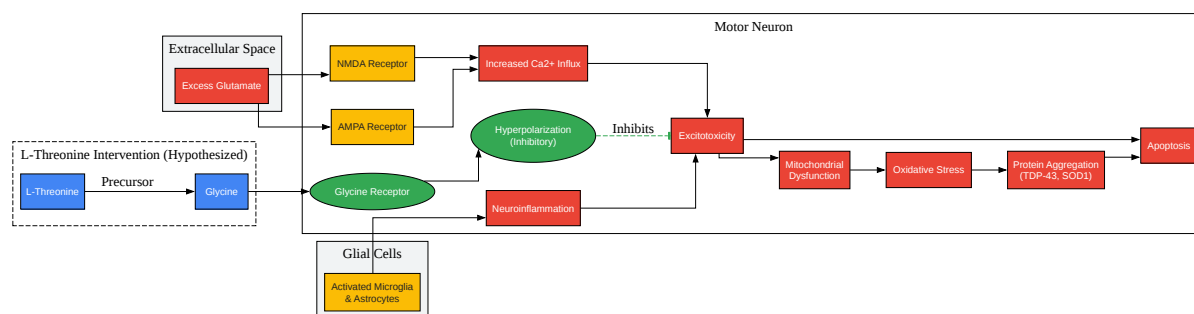
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 15 patients with an unequivocal diagnosis of ALS completed the one-year trial.
- Intervention: **L-Threonine** (2 g daily) for one year.
- Outcome Measures: The primary outcome was the decline in functional status.

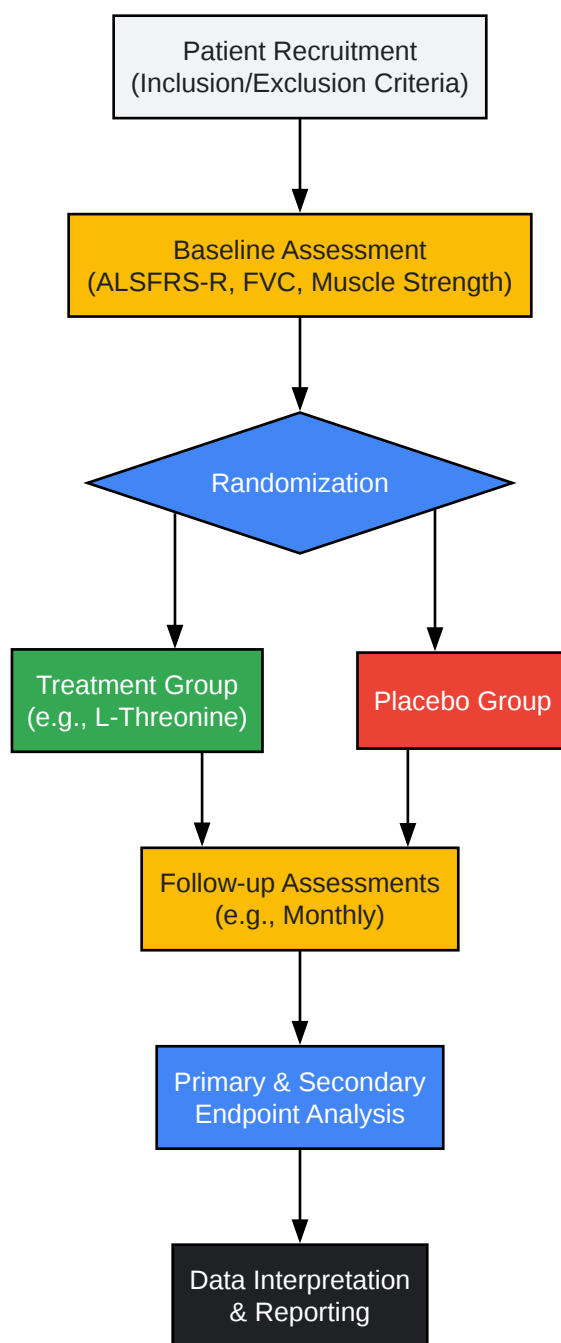
Testa et al., 1992: Chronic Treatment with L-Threonine in ALS: A Pilot Study[3]

- Study Design: An open-label, randomized therapeutic trial.
- Participants: 30 patients with ALS were randomized to receive either **L-Threonine**, vitamin B, or carnitine. 9 patients on **L-Threonine** and 4 control subjects completed the one-year trial.
- Intervention: **L-Threonine**. The exact dosage is not specified in the abstract.
- Outcome Measures: The decline in a clinical assessment score. The frequency of respiratory failure was also noted.

Signaling Pathways in ALS and the Hypothesized Role of L-Threonine

The pathophysiology of ALS is complex and multifactorial, involving several interconnected signaling pathways. The diagram below illustrates some of the key pathways implicated in motor neuron degeneration and the theoretical point of intervention for **L-Threonine**.





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